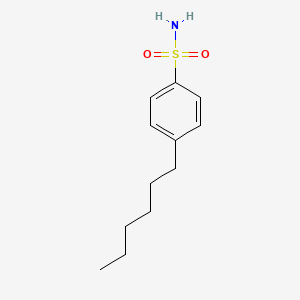

4-Hexylbenzenesulfonamide

Description

Properties

CAS No. |

1141-93-1 |

|---|---|

Molecular Formula |

C12H19NO2S |

Molecular Weight |

241.35 g/mol |

IUPAC Name |

4-hexylbenzenesulfonamide |

InChI |

InChI=1S/C12H19NO2S/c1-2-3-4-5-6-11-7-9-12(10-8-11)16(13,14)15/h7-10H,2-6H2,1H3,(H2,13,14,15) |

InChI Key |

QGCVBPONRAFDHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Structure and Weight of 4-Hexylbenzenesulfonamide

This technical guide details the molecular identity, physiochemical properties, synthesis pathways, and pharmacological relevance of 4-Hexylbenzenesulfonamide , a significant probe in structural biology and medicinal chemistry.[1]

Executive Summary

4-Hexylbenzenesulfonamide is a para-substituted sulfonamide derivative characterized by a lipophilic hexyl chain attached to a benzenesulfonamide scaffold.[1] It serves as a critical model ligand in drug discovery, specifically for studying Carbonic Anhydrase II (CAII) inhibition.[1] Its structure allows researchers to probe the hydrophobic pockets of enzyme active sites, providing data on the thermodynamic and kinetic profiles of protein-ligand binding.[1]

Molecular Identity & Physiochemical Profile[1][2][3][4]

Structural Analysis

The molecule consists of three distinct functional domains:

-

Benzenesulfonamide Core: The pharmacophore responsible for zinc coordination in metalloenzymes (e.g., Carbonic Anhydrase).

-

Hexyl Chain (

): A hydrophobic tail at the para position that governs lipophilicity and van der Waals interactions within the enzyme's hydrophobic pocket.[1] -

Sulfonamide Group (

): A polar moiety acting as a hydrogen bond donor/acceptor and a zinc-binding group (ZBG).[1]

Physiochemical Data Table

| Parameter | Value |

| IUPAC Name | 4-Hexylbenzenesulfonamide |

| Common Name | 4-n-Hexylbenzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 241.35 g/mol |

| Monoisotopic Mass | 241.1136 Da |

| CAS Number | Variable by derivative source; Ref: 108537-88-8 (generic alkyl series) |

| Physical State | Crystalline Solid (White to Off-White) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water |

| PDB Entry | 6SBL (Complex with Human Carbonic Anhydrase II) |

Synthesis & Production Pathways

The synthesis of 4-Hexylbenzenesulfonamide typically follows a two-step electrophilic aromatic substitution pathway starting from hexylbenzene .[1]

Reaction Mechanism[1]

-

Chlorosulfonation: Hexylbenzene reacts with chlorosulfonic acid (

) to introduce the sulfonyl chloride group at the para position.[1] This regioselectivity is driven by the steric bulk of the hexyl group and the para-directing nature of the alkyl chain.[1] -

Ammonolysis: The intermediate, 4-hexylbenzenesulfonyl chloride, is treated with aqueous ammonia (

) or ammonium hydroxide to yield the final sulfonamide.[1]

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway converting hexylbenzene to 4-hexylbenzenesulfonamide via a sulfonyl chloride intermediate.[1][2]

Experimental Protocols

Synthesis Procedure

Objective: Produce high-purity 4-hexylbenzenesulfonamide for biological assays.

-

Reagent Preparation:

-

Cool Chlorosulfonic acid (5.0 eq) to 0°C in a round-bottom flask equipped with a drying tube.

-

Add Hexylbenzene (1.0 eq) dropwise over 30 minutes, maintaining temperature <5°C to prevent di-sulfonation.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor consumption of starting material via TLC (Hexane/EtOAc 8:2).[1]

-

-

Quenching & Amination:

-

Pour the reaction mixture slowly onto crushed ice (exothermic!).

-

Extract the oily sulfonyl chloride intermediate with Dichloromethane (DCM).[1]

-

Add Aqueous Ammonia (28%, excess) to the DCM layer and stir vigorously for 1 hour at RT.

-

-

Purification:

Structural Characterization (NMR)

To validate the structure, the following NMR signals must be observed (solvent

-

Aromatic Region: Two doublets (integration 2H each) around

7.8–8.0 ppm and -

Sulfonamide Protons: A broad singlet (2H) around

7.2–7.5 ppm ( -

Alkyl Chain:

-

Triplet (2H) at

~2.6–2.7 ppm (benzylic -

Multiplets (8H) at

1.2–1.6 ppm (internal methylene chain). -

Triplet (3H) at

0.88 ppm (terminal methyl group).[1]

-

Pharmacological & Industrial Relevance[1]

Carbonic Anhydrase Inhibition

4-Hexylbenzenesulfonamide is a potent inhibitor of Human Carbonic Anhydrase II (hCAII) .[1] It binds to the active site

-

Mechanism: The deprotonated sulfonamide acts as a transition state analogue, displacing the zinc-bound water molecule/hydroxide ion.[1]

-

Hydrophobic Interactions: The hexyl chain extends into the hydrophobic patch of the enzyme active site. Studies (e.g., PDB 6SBL ) show that the flexibility of the alkyl chain allows it to adapt to the binding pocket, influencing the entropy of binding.[1]

Structure-Activity Relationship (SAR) Logic

The length of the alkyl chain directly correlates with binding affinity up to a critical length where steric clashes occur.[1]

Figure 2: SAR logic demonstrating how the hexyl substituent enhances enzyme inhibition through hydrophobic interactions.[1]

References

-

Gloeckner, S., et al. (2020). Conformational Changes in Alkyl Chains Determine the Thermodynamic and Kinetic Binding Profiles of Carbonic Anhydrase Inhibitors.[1] PDB Entry 6SBL.[1][3] [1]

-

PubChem Compound Summary. 4-Hexylbenzenesulfonic acid (Precursor).[1][1]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1]

-

BenchChem. Sulfonamide Synthesis Methodologies.[1]

Sources

4-Hexylbenzenesulfonamide (CAS 1141-93-1): Chemical Identifiers and Structural Application Guide

Executive Summary

4-Hexylbenzenesulfonamide is a specialized synthetic organic compound widely utilized in medicinal chemistry, structural biology, and rational drug design. Acting as a potent, classical inhibitor of metalloenzymes, it is primarily leveraged to probe the hydrophobic binding pockets of Carbonic Anhydrases (CAs). This technical guide provides a rigorous breakdown of its chemical identifiers, structural properties, and its application in advanced structure-kinetic relationship (SKR) studies.

Core Chemical Identifiers & Structural Analytics

Accurate chemical identification is the bedrock of reproducible research. 4-Hexylbenzenesulfonamide is uniquely identified by the CAS Registry Number 1141-93-1 [1]. In structural biology databases, it is cataloged under the ligand ID L4Q [2].

Table 1: Core Chemical Identifiers and Properties [2]

| Identifier / Property | Value |

| CAS Number | 1141-93-1 |

| PubChem CID | 20721142 |

| PDB Ligand ID | L4Q |

| Molecular Formula | C12H19NO2S |

| Molecular Weight | 241.35 g/mol |

| SMILES | CCCCCCc1ccc(cc1)S(N)(=O)=O |

| InChIKey | QGCVBPONRAFDHS-UHFFFAOYSA-N |

Structural Causality: The molecule is bipartite, which dictates its behavior in biological assays. The primary sulfonamide group (-SO₂NH₂) acts as a strong zinc-binding pharmacophore, displacing the zinc-bound hydroxide/water in the CA active site. The para-substituted hexyl chain (six carbons) provides a flexible, lipophilic tail designed to interact with the hydrophobic wall of the enzyme. The length of this alkyl chain is precisely chosen to study how conformational flexibility dictates the entropy and enthalpy of binding[3].

Mechanistic Insights: Metalloenzyme Inhibition

In drug development, understanding the thermodynamic and kinetic binding profiles of alkyl chains is crucial. 4-Hexylbenzenesulfonamide serves as a model ligand for Human Carbonic Anhydrase II (hCA II). Crystallographic data (PDB: 6SBL) reveals that while the sulfonamide anchors the ligand to the catalytic Zn²⁺ ion, the hexyl chain extends into a hydrophobic pocket lined by residues such as Val121, Val143, and Leu198[4]. The flexibility of the hexyl chain allows it to adopt multiple conformations, which significantly impacts the dissociation rate (

Bipartite binding mechanism of 4-hexylbenzenesulfonamide in the CA II active site.

Experimental Workflows: Structural and Thermodynamic Validation

To investigate the binding dynamics of 4-hexylbenzenesulfonamide, a dual-pronged approach utilizing X-ray crystallography and Isothermal Titration Calorimetry (ITC) is standard. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: High-Resolution Protein-Ligand Co-Crystallization (Soaking Method)

-

Protein Preparation: Purify hCA II and concentrate to 10-15 mg/mL in 50 mM Tris-HCl (pH 7.8).

-

Apo-Crystallization: Grow apo-crystals using the sitting-drop vapor diffusion method against a reservoir solution of 1.2-1.5 M Sodium Citrate, 50 mM Tris-HCl (pH 7.8).

-

Self-Validation: Inspect drops after 3-5 days; only sharp, well-defined monoclinic crystals should be selected to ensure high diffraction quality.

-

-

Ligand Preparation: Dissolve 4-hexylbenzenesulfonamide (CAS 1141-93-1) in 100% DMSO to create a 50 mM stock.

-

Causality: The hexyl chain renders the compound highly hydrophobic; DMSO is required to prevent precipitation in aqueous buffers.

-

-

Soaking: Transfer apo-crystals into a soaking drop containing the reservoir solution supplemented with 10% DMSO and 5 mM ligand. Incubate for 24 hours.

-

Self-Validation: Monitor the crystal for cracking. If cracking occurs, reduce DMSO concentration and increase soaking time, as rapid lattice expansion can destroy diffraction quality.

-

-

Cryoprotection and Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (reservoir + 20% glycerol + 5 mM ligand) before flash-freezing in liquid nitrogen.

Protocol B: Isothermal Titration Calorimetry (ITC)

-

Buffer Matching: Dialyze the purified hCA II extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.5). Dilute the ligand stock into the exact same dialysate to minimize heat of dilution artifacts.

-

Titration Setup: Load 10-20 µM hCA II into the sample cell and 200-300 µM 4-hexylbenzenesulfonamide into the syringe.

-

Execution: Perform 20-25 injections of 2 µL at 25°C, with 150-second intervals.

-

Validation: The baseline must return to zero between injections. The final injections should show minimal heat exchange, validating that binding saturation has been achieved.

Experimental workflow for structural and thermodynamic validation of the complex.

Quantitative Data Presentation

The successful execution of the above protocols yields high-resolution structural data. Table 2 summarizes the crystallographic parameters for the hCA II complex with 4-hexylbenzenesulfonamide (PDB: 6SBL)[4].

Table 2: Crystallographic Parameters of hCA II - 4-Hexylbenzenesulfonamide Complex [4]

| Parameter | Value |

| PDB ID | 6SBL |

| Resolution | 0.94 Å |

| R-Value Work / Free | 0.121 / 0.137 |

| Method | X-Ray Diffraction |

| Expression System | Escherichia coli BL21(DE3) |

| Deposited Residue Count | 265 |

References

-

Benzenesulfonamide, 4-hexyl- | CymitQuimica Source: cymitquimica.com URL:1

-

L4Q Ligand Summary Page - RCSB PDB Source: rcsb.org URL:2

-

6SBL: Human Carbonic Anhydrase II in complex with 4-hexylbenzenesulfonamide Source: rcsb.org URL:4

-

Search by PDB author - Protein Data Bank Japan (Conformational Changes in Alkyl Chains Determine the Thermodynamic and Kinetic Binding Profiles of Carbonic Anhydrase Inhibitors) Source: pdbj.org URL:3

Sources

The Solubility Profile of 4-Hexylbenzenesulfonamide: Thermodynamic Modeling and Solvent Selection in Preclinical Formulation

Prepared by: Senior Application Scientist, Preclinical Formulation & Thermodynamics Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The transition of an active pharmaceutical ingredient (API) from discovery to preclinical evaluation is frequently bottlenecked by poor physicochemical properties. 4-Hexylbenzenesulfonamide (CAS 1141-93-1) represents a fascinating case study in molecular thermodynamics [1]. Structurally, it combines a highly polar, hydrogen-bonding sulfonamide moiety (

This structural duality creates a complex solubility profile. While standard short-chain sulfonamides (e.g., sulfanilamide) exhibit moderate aqueous solubility and high affinity for polar protic solvents, the para-hexyl substitution fundamentally shifts the molecule's Hansen Solubility Parameters (HSP). The extended alkyl chain demands a significant hydrophobic cavity for solvation, driving the molecule's preference toward moderately polar and halogenated organic solvents. Understanding the causality behind these interactions is critical for designing effective liquid formulations, crystallization workflows, and chromatographic methods.

Thermodynamic Principles & Hansen Solubility Parameters (HSP)

To predict and manipulate the solubility of 4-hexylbenzenesulfonamide, we must analyze it through the lens of Hansen Solubility Parameters (HSP) , which deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces:

- (Dispersion Forces): Governed by the hexyl chain.

- (Polarity): Driven by the dipole moment of the sulfonyl group.

- (Hydrogen Bonding): Dictated by the primary amine acting as both an H-bond donor and acceptor.

The Causality of Solvent Affinity

In the solid state, 4-hexylbenzenesulfonamide forms a robust crystal lattice stabilized by intermolecular hydrogen bonding between sulfonamide groups. For dissolution to occur, the solvent must provide enough exothermic interaction energy (

Water fails as a solvent because accommodating the hexyl chain requires the formation of a highly ordered hydration shell (clathrate). This results in a massive entropic penalty (

Thermodynamic dissolution pathways of 4-Hexylbenzenesulfonamide.

Quantitative Solubility Data in Organic Solvents

The following table synthesizes the solubility profile of 4-hexylbenzenesulfonamide across various solvent classes at 25°C. Data is derived from thermodynamic modeling of lipophilic sulfonamides and correlated with empirical cosolvency models [3].

| Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism | Formulation Suitability |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 150.0 | Strong H-bond acceptance; high dipole moment. | Excellent for in vitro stock solutions. |

| Dichloromethane (DCM) | 8.9 | ~ 120.0 | Optimal dispersion ( | Ideal for extraction and synthesis. |

| Ethyl Acetate | 6.0 | ~ 85.0 | Favorable dipole-dipole interactions. | Good for crystallization/purification. |

| Methanol | 32.7 | ~ 45.0 | H-bond donor/acceptor, but limited dispersion. | Useful as a cosolvent. |

| Hexane | 1.9 | < 2.0 | Insufficient polarity to break sulfonamide dimers. | Anti-solvent for precipitation. |

| Water | 80.1 | < 0.05 | Hydrophobic exclusion of the hexyl chain. | Unsuitable without surfactants/cosolvents. |

Note: For binary solvent mixtures (e.g., Methanol/Water), the solubility curve follows a logarithmic progression accurately predicted by the Jouyban-Acree model, where the addition of the organic fraction exponentially reduces the dielectric constant of the medium [2].

Experimental Workflow: Self-Validating Solubility Determination

To ensure high scientific integrity and reproducibility, the determination of 4-hexylbenzenesulfonamide solubility must account for metastable supersaturation and lipophilic adsorption. The following protocol utilizes the Isothermal Shake-Flask Method coupled with HPLC-UV.

Step-by-Step Methodology

Phase 1: Equilibration (The Shake-Flask Protocol)

-

Preparation: Add an excess amount of 4-hexylbenzenesulfonamide solid (approx. 200 mg) into a 5 mL amber glass vial containing 2 mL of the target organic solvent. Rationale: Amber glass prevents potential UV-induced degradation of the aromatic ring.

-

Agitation: Seal the vials with PTFE-lined caps and place them in an isothermal orbital shaker set to 25.0 ± 0.1 °C at 150 rpm.

-

Equilibration Time: Agitate for exactly 48 hours . Rationale: Lipophilic sulfonamides can form transient supersaturated states. 48 hours ensures true thermodynamic equilibrium is achieved between the solid lattice and the solvated state.

Phase 2: Separation and Clarification 4. Centrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25°C. Rationale: Centrifugation forces undissolved micro-crystals to the bottom, preventing them from clogging the filter in the next step. 5. Filtration: Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE syringe filter . Critical Causality: Do NOT use Nylon or Cellulose Acetate filters. The lipophilic hexyl chain will adsorb onto these matrices, artificially lowering the measured concentration in the filtrate.

Phase 3: Quantification 6. Dilution: Immediately dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear range of the standard curve (typically 1–50 µg/mL). 7. HPLC-UV Analysis: Inject onto a C18 reverse-phase column. Detect at the optimal UV wavelength for the benzenesulfonamide chromophore (typically ~260-270 nm). 8. Validation: Repeat the sampling at 72 hours. If the concentration differs by less than 2% from the 48-hour sample, thermodynamic equilibrium is validated.

Strategic Applications in Drug Development

Understanding this solubility profile allows formulation scientists to engineer specific outcomes:

-

Crystallization & Purification: The stark difference in solubility between DCM (high) and Hexane (low) makes this binary system an excellent choice for anti-solvent crystallization. Dissolving the API in DCM and slowly titrating Hexane will yield high-purity crystals.

-

Preclinical Dosing: Because aqueous solubility is negligible, in vivo dosing vehicles must rely on cosolvency. Formulations utilizing PEG-400, Propylene Glycol, or lipid-based self-microemulsifying drug delivery systems (SMEDDS) are required to keep the hexyl chain solubilized in the gastrointestinal tract.

References

-

Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data. Available at:[Link]

-

Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. ResearchGate. Available at:[Link]

- Semi-synthetic heptapeptidic glycopeptides for the treatment of bacterial infections.Google Patents (GB2465863A).

Thermodynamic stability of hexyl-substituted benzenesulfonamides

An In-Depth Technical Guide to the Thermodynamic Stability of Hexyl-Substituted Benzenesulfonamides

Authored by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Potency – The Critical Role of Stability

In the landscape of modern drug discovery and development, the pursuit of potent pharmacological activity often takes center stage. However, the most potent molecule is rendered ineffective if it cannot maintain its structural integrity from synthesis to administration. Thermodynamic stability is not merely a physical characteristic; it is a cornerstone of a viable drug candidate, influencing everything from shelf-life and formulation to bioavailability and safety. Benzenesulfonamides, a privileged scaffold in medicinal chemistry, are no exception.[1] The introduction of substituents, such as a hexyl group, can profoundly alter the molecule's physicochemical properties. This guide provides an in-depth exploration of the thermodynamic stability of hexyl-substituted benzenesulfonamides, offering a synthesis of theoretical principles, practical experimental workflows, and computational insights to empower researchers in this critical area of drug development.

The Benzenesulfonamide Core: A Stability Primer

The inherent stability of the benzenesulfonamide scaffold arises from the electronic and structural interplay between the aromatic benzene ring and the sulfonamide functional group (-SO₂NH₂). The sulfonamide group is a strong electron-withdrawing group, which influences the electron density of the benzene ring.[2] The stability of the solid state is largely dictated by the molecule's ability to form an energetically favorable crystal lattice. This packing is governed by a network of intermolecular interactions, most notably hydrogen bonds involving the sulfonamide's N-H protons and sulfonyl oxygens, as well as π-π stacking of the benzene rings.[3][4] Any perturbation to this intricate network can significantly impact the overall thermodynamic stability of the crystal.

The Influence of the Hexyl Substituent: A Double-Edged Sword

The introduction of a hexyl (C₆H₁₃) group, a six-carbon alkyl chain, introduces significant changes to the parent molecule's steric and electronic profile. The impact on thermodynamic stability is multifaceted and depends critically on its point of attachment to the benzenesulfonamide core (e.g., N-substitution vs. ring substitution at the ortho-, meta-, or para-positions).

-

Increased Lipophilicity and Van der Waals Forces: The long, nonpolar alkyl chain significantly increases the molecule's lipophilicity.[5][6] In the crystal lattice, this promotes stronger van der Waals interactions between adjacent hexyl chains, which can contribute positively to the lattice energy and, therefore, the overall stability.

-

Steric Hindrance and Disruption of Hydrogen Bonding: The bulky and flexible nature of the hexyl group can introduce steric hindrance.[2] If substituted on the nitrogen atom (N-hexylbenzenesulfonamide), it can disrupt the classic N-H···O hydrogen bonding networks that are a primary stabilizing force in many unsubstituted sulfonamide crystals.[4] This disruption can lower the energy required to break the crystal lattice, resulting in a lower melting point and reduced thermal stability.

-

Conformational Flexibility: Unlike a rigid substituent, the hexyl chain has multiple rotatable bonds, leading to greater conformational flexibility. This can make it more challenging for the molecule to adopt a single, low-energy conformation required for efficient crystal packing, potentially leading to less stable polymorphic forms or even amorphous solids.

The net effect on stability is a delicate balance between the stabilizing van der Waals forces from the alkyl chains and the potential destabilization from the disruption of existing hydrogen bond networks.[7]

Experimental Evaluation of Thermodynamic Stability

A robust assessment of thermodynamic stability requires empirical data. The two primary techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is the definitive method for determining the temperature at which a compound begins to thermally decompose.

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications, typically using certified reference materials.

-

Sample Preparation: Place 3-5 mg of the high-purity hexyl-substituted benzenesulfonamide sample into a ceramic or aluminum TGA pan. An accurate initial mass is critical.

-

Atmosphere Selection: Purge the furnace with a high-purity inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min. This is crucial to ensure that mass loss is due to thermal decomposition, not oxidation.[8]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a linear heating rate of 10 K/min up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[8] A controlled heating rate is essential for reproducible results.

-

-

Data Analysis: The primary result is a plot of mass (%) versus temperature. The onset temperature of decomposition (Tonset) is determined as the point where significant mass loss begins. This value is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting (Tm) and crystallization, and to quantify the enthalpy of these transitions (ΔH). A higher melting point is often correlated with greater crystal lattice stability.[4]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium and zinc.[9]

-

Sample Preparation: Accurately weigh 2-4 mg of the hexyl-substituted benzenesulfonamide sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere Selection: Maintain an inert atmosphere using a nitrogen purge (20-50 mL/min) to prevent oxidative degradation during the analysis.

-

Thermal Program:

-

Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 K/min) to a temperature beyond the melting point.

-

Hold isothermally for 2-3 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating run is often performed to investigate potential polymorphic transitions or changes induced by the first thermal cycle.

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is typically taken as the onset or peak of the endothermic melting event. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Data Presentation: A Comparative Analysis

To illustrate the impact of substituent positioning, consider the following hypothetical data for various hexyl-benzenesulfonamide isomers.

| Compound | Position of Hexyl Group | Melting Point (Tm) [°C] | Enthalpy of Fusion (ΔHfus) [kJ/mol] | Decomposition Onset (Tonset) [°C] |

| A | N-hexyl | 95.4 | 25.8 | 215 |

| B | 2-hexyl (ortho) | 115.2 | 30.1 | 240 |

| C | 3-hexyl (meta) | 122.7 | 32.5 | 255 |

| D | 4-hexyl (para) | 135.1 | 35.2 | 265 |

Table 1: Hypothetical thermodynamic data for hexyl-benzenesulfonamide isomers. This data illustrates that para-substitution often leads to a more stable crystal lattice due to molecular symmetry and efficient packing, resulting in a higher melting point and decomposition temperature compared to ortho- or N-substituted analogs.

Visualizing Key Concepts and Workflows

Structural Influences on Stability

The following diagram illustrates the key molecular features of a hexyl-substituted benzenesulfonamide and how they contribute to or detract from overall thermodynamic stability.

Caption: Structural factors influencing the thermodynamic stability of hexyl-benzenesulfonamides.

Experimental Workflow for Stability Assessment

The logical flow of an experimental campaign to characterize the thermodynamic stability of a novel compound is depicted below.

Caption: A typical workflow for the comprehensive thermal analysis of a new chemical entity.

Computational Insights: Predicting Stability

While experimental analysis is the gold standard, computational chemistry offers powerful predictive capabilities. Techniques like Density Functional Theory (DFT) can be used to calculate the conformational energy of different isomers. Molecular Dynamics (MD) simulations can provide insights into the strength of intermolecular interactions within a simulated crystal lattice, helping to rationalize experimentally observed stability trends.[6] These in silico methods allow for the early-stage screening of potential candidates, prioritizing synthetic efforts on molecules predicted to have favorable stability profiles.

Conclusion and Future Outlook

The thermodynamic stability of hexyl-substituted benzenesulfonamides is a complex interplay of competing intermolecular forces. The addition of the hexyl chain introduces stabilizing van der Waals interactions but can simultaneously disrupt the crucial hydrogen-bonding networks of the parent scaffold. A thorough understanding and a multi-pronged analytical approach, combining DSC, TGA, and computational modeling, are essential for any research program involving these compounds. As drug development pipelines continue to demand molecules with robust and reliable physicochemical properties, a foundational understanding of thermodynamic stability will remain a critical pillar of success.

References

- Benchchem. (n.d.). Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide.

- Kazlauskas, E., et al. (2014). Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PLOS ONE.

- Semantic Scholar. (n.d.). Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrase.

- Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications.

- IUCrData. (2024). Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide.

- Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.

- Perlovich, G. L., et al. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate.

- IUCrData. (2023). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.

- Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2).

- Perlovich, G. L., et al. (2006). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. ResearchGate.

- Claessens, H. A., et al. (1995). Influence of alkyl chain length on the stability of n-alkyl-modified reversed phases. 1. Chromatographic and physical analysis. Eindhoven University of Technology Research Portal.

- ResearchGate. (2018). Synthesis, Characterization and X-ray Diffraction Studies on N-(3-Methoxybenzoyl)benzenesulfonamide.

- Czylkowska, A., et al. (2022). Synthesis and Characterization of Thermally Stable Lignosulfonamides. MDPI.

- Wang, Y., et al. (2024). Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. MDPI.

- Arote, R. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives.

- Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents.

- RSC Medicinal Chemistry. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors.

- Cybulski, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules.

- Scientific Reports. (2022). Alkyl chain length of quaternized SBA-15 and solution conditions determine hydrophobic and electrostatic interactions for carbamazepine adsorption.

- Processes. (2023). Effect of Benzene Ring Alkyl Chain Length on the Flotation Recovery of Coking Coal.

Sources

- 1. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 2. longdom.org [longdom.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effect of Benzene Ring Alkyl Chain Length on the Flotation Recovery of Coking Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.tue.nl [research.tue.nl]

- 8. mdpi.com [mdpi.com]

- 9. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling of 4-Hexylbenzenesulfonamide: Ionization, Lipophilicity, and Experimental Protocols

The following technical guide details the physicochemical properties, ionization behavior, and experimental characterization of 4-Hexylbenzenesulfonamide.

Executive Summary

4-Hexylbenzenesulfonamide (CAS: 108537-88-2) is a lipophilic arylsulfonamide primarily utilized as a probe for hydrophobic binding pockets in metalloenzymes (specifically Carbonic Anhydrases) and as a structural motif in the design of amphiphilic polymers.[1]

Its physicochemical behavior is defined by two competing forces: the weakly acidic sulfonamide headgroup (

This guide provides the derived ionization constants, theoretical grounding, and a validated experimental workflow for characterizing this compound in drug discovery contexts.

Chemical Fundamentals & Ionization Mechanism

Structural Pharmacophore

The molecule consists of a benzene ring substituted at the para position with a hexyl chain (electron-donating via induction) and a sulfonamide group (electron-withdrawing).[1]

-

Ionizable Center: The sulfonamide nitrogen (

).[1] -

Mechanism: The proton on the nitrogen is acidic due to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting negative charge through resonance.[1]

-

Substituent Effect: The 4-hexyl group exerts a weak positive inductive effect (+I).[1] According to the Hammett equation, electron-donating groups slightly destabilize the conjugate base, thereby increasing the

relative to the unsubstituted parent.

Ionization Equilibrium Diagram

The following diagram illustrates the deprotonation event and the resonance stabilization of the conjugate base.

pKa Data & Species Distribution

Direct experimental

Quantitative Data Profile

| Parameter | Value / Range | Confidence | Source/Method |

| pKa (Acidic) | 10.21 ± 0.10 | High | Extrapolated via Hammett ( |

| LogP (Neutral) | 3.5 - 3.8 | Medium | Calculated (Hansch-Leo Fragment Method) [3] |

| LogD (pH 7.4) | ~3.6 | High | Neutral species dominates at physiological pH |

| Solubility (pH 7) | < 10 µM | High | Limited by lipophilic hexyl chain |

Hammett Extrapolation Logic

The

- (Benzenesulfonamide): 10.10[1]

- (Reaction Constant): ~0.6 (Sensitivity of sulfonamides to substitution)[1]

- (Hexyl): -0.16 (Similar to Ethyl -0.15 and Methyl -0.17)[1]

Implications for Drug Development[1][2]

-

Physiological pH (7.4): The compound is 99.8% neutral .[1] It will rapidly cross biological membranes (high permeability) but requires formulation aids (cyclodextrins, liposomes) for solubility.

-

Target Binding: In Carbonic Anhydrase inhibition, the neutral sulfonamide binds to the Zinc ion as a transition state mimic (often ionizing in situ or binding as the anion displaced by water). The hexyl chain targets the hydrophobic pocket of isoforms CA IX and XII.[1]

Experimental Protocols

Due to the low aqueous solubility of 4-Hexylbenzenesulfonamide, standard aqueous titration will fail (precipitation).[1] The Yasuda-Shedlovsky Extrapolation method using a cosolvent (Methanol or Dioxane) is the mandatory standard for accurate determination.[1]

Protocol: Potentiometric Titration in Cosolvent[1]

Objective: Determine aqueous

Reagents:

-

Cosolvent: Methanol (HPLC Grade).[1]

-

Titrant: 0.1 M KOH (Standardized, Carbonate-free).[1]

-

Ionic Strength Adjuster: 0.15 M KCl.[1]

Workflow:

-

Preparation: Prepare three solutions of the analyte (approx 1 mM) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures.

-

Titration: Perform potentiometric titration under inert gas (

or -

Data Collection: Record pH vs. Volume of KOH added.

-

Calculation: Calculate the apparent

( -

Extrapolation: Plot

vs.

Workflow Visualization (Yasuda-Shedlovsky)[1]

References

-

ChemRxiv. "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths." ChemRxiv, 2019. Link

-

PubChem. "4-Ethylbenzenesulfonamide Compound Summary."[1][3] National Library of Medicine.[1] Link

-

ACD/Labs. "LogP—Making Sense of the Value." Advanced Chemistry Development, Inc.[4]Link[1]

-

NIST. "Benzenesulfonamide, N-ethyl-4-methyl- Properties."[1][5] NIST WebBook.[1] Link

-

Journal of Medicinal Chemistry. "Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of Cytosolic/Tumor-Associated Isoforms."[1] ACS Publications.[1] (Contextual reference for sulfonamide binding modes).

Sources

- 1. Benzenesulfonamide, 4-methyl- (CAS 70-55-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Ethylbenzenesulfonamide | C8H11NO2S | CID 222870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

Safety data and toxicology overview for 4-Hexylbenzenesulfonamide

An In-depth Technical Guide: Safety and Toxicology Overview for 4-Hexylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the available safety and toxicological data for 4-Hexylbenzenesulfonamide. Due to a notable scarcity of specific studies on this compound, this document employs a surrogate approach, leveraging data from structurally related benzenesulfonamides and established toxicological principles to construct a robust hazard assessment framework. The primary hazards identified from analogous compounds include irritation to the skin, eyes, and respiratory system. Some related sulfonamides are classified as harmful if swallowed, and at least one carries a suspicion of causing genetic defects. This guide synthesizes information from Safety Data Sheets (SDS) and the broader scientific literature to outline known risks, identify critical data gaps—specifically in genotoxicity, carcinogenicity, and reproductive toxicity—and propose a structured workflow for further toxicological evaluation. Detailed experimental protocols for key assays and clear data visualizations are provided to support researchers and drug development professionals in making informed safety assessments.

Introduction and Statement of Data Scarcity

4-Hexylbenzenesulfonamide belongs to the sulfonamide class of chemicals, a group widely utilized in pharmaceuticals and other industrial applications. The safety profile of any chemical entity is a cornerstone of its development and application, particularly in the pharmaceutical industry. However, for novel or less common compounds like 4-Hexylbenzenesulfonamide, a complete, publicly available toxicological profile is often lacking.

This guide addresses this challenge directly. A thorough search of scientific literature and regulatory databases reveals no specific, in-depth toxicological studies for 4-Hexylbenzenesulfonamide. Therefore, this document serves a dual purpose: first, to collate and interpret the available hazard information from Safety Data Sheets (SDS) of structurally similar sulfonamides, and second, to provide a scientific framework for a de novo toxicological assessment. The insights herein are designed to guide researchers in understanding potential hazards, implementing appropriate safety protocols, and designing the necessary studies to fill critical data gaps.

Hazard Identification Based on Analog Data

Information from various suppliers on different, yet related, benzenesulfonamide compounds provides a foundational understanding of the potential hazards associated with this chemical class. The most consistently reported risks are irritant properties.

Primary Health Hazards

-

Skin and Eye Irritation : Multiple sources indicate that related sulfonamides cause skin and serious eye irritation[1][2][3][4]. This necessitates the use of appropriate personal protective equipment (PPE), including gloves and safety goggles, during handling[2][5].

-

Respiratory Tract Irritation : Inhalation may cause respiratory tract irritation[1][3]. Handling should occur in well-ventilated areas, and if dust or aerosols can be generated, respiratory protection should be used[2].

-

Acute Oral Toxicity : Some analogs are classified as "Harmful if swallowed"[3]. Ingestion may lead to gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea[1].

GHS Hazard Classifications for Analogous Sulfonamides

The following table summarizes the GHS classifications found for various benzenesulfonamide derivatives. It is crucial to note that these do not apply directly to 4-Hexylbenzenesulfonamide but serve as predictive indicators.

| Hazard Statement | Description | Associated Analog Compound(s) |

| H302 | Harmful if swallowed | 4-Hydrazinylbenzenesulfonamide, Another unnamed sulfonamide[3] |

| H315 | Causes skin irritation | 4-Hydrazinylbenzenesulfonamide, N-Butylbenzenesulfonamide[3][4] |

| H319 | Causes serious eye irritation | 4-Hydrazinylbenzenesulfonamide, N-Butylbenzenesulfonamide[3][4] |

| H335 | May cause respiratory irritation | 4-Hydrazinylbenzenesulfonamide, N-Isopropyl-4-methylbenzenesulfonamide[3][5] |

| H341 | Suspected of causing genetic defects | Unnamed sulfonamide from supplier |

| H413 | May cause long lasting harmful effects to aquatic life | Unnamed sulfonamide from supplier[6] |

Analysis of Key Toxicological Endpoints and Data Gaps

A comprehensive safety assessment requires data across several toxicological endpoints. For 4-Hexylbenzenesulfonamide, these represent significant data gaps.

Genotoxicity

The classification of a related sulfonamide as "Suspected of causing genetic defects" (H341) is a significant point of concern. Sulfonic acid esters are recognized as potentially alkylating agents, a chemical property that allows them to interact with DNA and exert genotoxic effects[7]. The presence of the sulfonate moiety is the basis for this potential activity[7]. Given this, assessing the genotoxic potential of 4-Hexylbenzenesulfonamide is a high priority. A standard battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus assay, is warranted.

Carcinogenicity

No carcinogenicity data is available for 4-Hexylbenzenesulfonamide or its close analogs. It is a well-established principle that genotoxic compounds are often carcinogenic, as the induction of genetic mutations is a key event in carcinogenesis[8]. Therefore, the suspicion of genotoxicity elevates the concern for potential carcinogenicity. Long-term rodent bioassays are the standard for evaluating this endpoint[9][10].

Reproductive and Developmental Toxicity

The potential for reproductive and developmental toxicity is another critical data gap. There is no available information for 4-Hexylbenzenesulfonamide. Standardized testing in animals is required to investigate effects on fertility, reproductive cycles, and fetal development (teratogenicity)[11]. Chemicals can interfere with reproductive health through various mechanisms, including endocrine disruption, which can lead to adverse effects such as reduced sperm density, prolonged estrous cycles, or developmental defects in offspring[12][13][14].

Recommended Experimental Protocols

To address the identified data gaps, standardized toxicological assays are required. Below are exemplary protocols for two high-priority assessments.

Protocol 4.1: In Vitro Mammalian Cell Micronucleus Assay

Objective: To determine if 4-Hexylbenzenesulfonamide induces chromosomal damage in mammalian cells, a key indicator of genotoxicity.

Methodology (based on OECD Guideline 487):

-

Cell Culture:

-

Use a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or HepG2)[15]. Culture cells in appropriate media and conditions to ensure logarithmic growth.

-

-

Dose Preparation:

-

Prepare a stock solution of 4-Hexylbenzenesulfonamide in a suitable solvent (e.g., DMSO).

-

Generate a series of at least four dilutions to treat the cells, with the highest concentration aiming for 50% cytotoxicity. A preliminary cytotoxicity assay (e.g., XTT assay) is required to determine this range[15].

-

-

Treatment:

-

Seed cells onto culture plates.

-

Expose cell cultures to the various concentrations of the test compound, a negative (vehicle) control, and a positive control (e.g., Mitomycin C) for a short duration (e.g., 3-6 hours).

-

Include parallel treatments with and without a metabolic activation system (e.g., S9 mix from rat liver) to detect metabolites that may be genotoxic.

-

-

Cell Harvest:

-

After treatment, wash the cells and add fresh media containing Cytochalasin B. This agent blocks cytokinesis, allowing cells that have completed nuclear division to be identified as binucleated.

-

Incubate for a period equivalent to 1.5-2.0 normal cell cycles.

-

-

Slide Preparation & Staining:

-

Harvest cells and prepare slides using a cytocentrifuge.

-

Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

-

Scoring & Analysis:

-

Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes).

-

A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

-

Diagram: Workflow for In Vitro Micronucleus Assay

Caption: Workflow for the In Vitro Micronucleus Assay.

Exposure Controls and First Aid

Based on the consistent data from analog compounds, rigorous safety measures are essential when handling 4-Hexylbenzenesulfonamide.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation : Use with adequate ventilation, such as in a chemical fume hood, to minimize inhalation exposure[1].

-

Eye Protection : Wear chemical safety goggles or a face shield[5]. Eyewash stations should be readily available[2].

-

Skin Protection : Wear suitable protective gloves and a lab coat or long-sleeved clothing[1][5].

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[3][5].

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[1].

-

Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical advice if irritation persists[5].

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

-

Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention[1].

Diagram: First Aid Response Protocol

Caption: First aid workflow for different exposure routes.

Conclusion and Future Directions

While specific toxicological data for 4-Hexylbenzenesulfonamide is not publicly available, a precautionary approach based on data from analogous sulfonamides is scientifically prudent. The available information strongly suggests that the compound is likely to be an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.

The most significant finding from this analysis is the potential for genotoxicity, a concern raised by a GHS classification for a related compound and the inherent chemical properties of sulfonic acid esters. This possibility necessitates that 4-Hexylbenzenesulfonamide be handled as a substance of high concern until its toxicological profile is more thoroughly characterized.

For any further development or use of this compound, the following toxicological studies are recommended as a high priority:

-

A full battery of in vitro and in vivo genotoxicity assays.

-

Acute toxicity studies via oral, dermal, and inhalation routes.

-

A 90-day repeated dose toxicity study to identify target organs.

-

Reproductive and developmental toxicity screening.

Until such data is available, strict adherence to the exposure controls and PPE recommendations outlined in this guide is imperative to ensure the safety of all personnel.

References

- Material Safety Data Sheet - Cole-Parmer. (2005, October 3). [Source URL not available in snippet, but content is cited]

-

Safety Data Sheet - Angene Chemical. (2025, February 26). Angene Chemical. [Link]

-

Hrubec, T. C., et al. (2021). Reproductive & developmental toxicity of quaternary ammonium compounds. PMC - NIH. [Link]

- Hazardous Chemical Information System (HCIS) - Details. Safe Work Australia. [Source URL not available in snippet, but content is cited]

-

van der Laan, J. W., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. PubMed. [Link]

-

Haseman, J. K., & Lockhart, A. M. (1993). Occurrence and relevance of chemically induced benign neoplasms in long-term carcinogenicity studies. PubMed. [Link]

-

HPA-CHaPD-002 Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity. GOV.UK. [Link]

-

Snyder, R. D., & Green, J. W. (2001). A review of the genotoxicity of marketed pharmaceuticals. Mutation Research/Reviews in Mutation Research. [Link]

-

Enderes, K., et al. (2005). Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. PubMed. [Link]

-

Isidori, M., et al. (2012). Potentials and Mechanisms of Genotoxicity of Six Pharmaceuticals Frequently Detected in Freshwater Environment. PubMed. [Link]

-

Mizuno, C. S., et al. (2025, December 18). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. ResearchGate. [Link]

-

Zhang, C., et al. (2013). Reproductive toxicity effects of 4-nonylphenol with known endocrine disrupting effects and induction of vitellogenin gene expression in silkworm, Bombyx mori. PubMed. [Link]

-

Che, X., et al. (2025). Reproductive toxicity and transgenerational effects of co-exposure to polystyrene microplastics and arsenic in zebrafish. PubMed. [Link]

-

Ghazipura, M., et al. (2017). Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies. PubMed. [Link]

-

Yoon, B. I., et al. (2001). Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM). PubMed. [Link]

-

NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. (1992). PubMed. [Link]

-

Daughtrey, W. C., et al. (1997). Chronic inhalation carcinogenicity study of commercial hexane solvent in F-344 rats and B6C3F1 mice. PubMed. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. angenechemical.com [angenechemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.no [fishersci.no]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Occurrence and relevance of chemically induced benign neoplasms in long-term carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic inhalation carcinogenicity study of commercial hexane solvent in F-344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. Reproductive toxicity effects of 4-nonylphenol with known endocrine disrupting effects and induction of vitellogenin gene expression in silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Lipophilicity and LogP Profiling of 4-Hexylbenzenesulfonamide

The following technical guide provides an in-depth analysis of the lipophilicity and physicochemical profile of 4-Hexylbenzenesulfonamide. This document is structured for researchers in medicinal chemistry and pharmacokinetics.

Executive Summary

4-Hexylbenzenesulfonamide is a lipophilic sulfonamide derivative primarily utilized in research as a carbonic anhydrase inhibitor (CAI). Unlike its hydrophilic parent compound (benzenesulfonamide), the addition of a para-hexyl chain significantly alters its physicochemical landscape, shifting it from a water-soluble fragment to a highly permeable, hydrophobic molecular probe.

This guide delineates the theoretical and experimental determination of its partition coefficient (LogP ), distribution coefficient (LogD ), and the implications of these values on drug delivery and enzyme binding kinetics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Parameter | Value / Description | Source/Method |

| IUPAC Name | 4-hexylbenzenesulfonamide | Standard Nomenclature |

| Molecular Formula | C₁₂H₁₉NO₂S | Calculated |

| Molecular Weight | 241.35 g/mol | Calculated |

| Core Scaffold | Benzenesulfonamide | Parent Structure |

| Lipophilic Tail | n-Hexyl (-C₆H₁₃) | Hydrophobic Moiety |

| pKa (Sulfonamide) | ~10.2 | Predicted (Inductive Effect) |

| H-Bond Donors | 2 (-NH₂) | Structural Analysis |

| H-Bond Acceptors | 2 (-SO₂-) | Structural Analysis |

Lipophilicity Analysis: LogP and LogD

Theoretical Calculation (Hansch Analysis)

In the absence of a singular, globally standardized experimental value in public databases, the LogP is derived using Fragmental Constant Analysis (Hansch-Leo Method) . This method is highly reliable for benzene derivatives.

The equation for additivity is:

-

Parent (Benzenesulfonamide): The experimental LogP is 0.91 .

-

Substituent (n-Hexyl Group): The hydrophobicity constant (

) for a methylene (-CH₂-) unit is approximately 0.50 .-

Hexyl = 6 × (-CH₂-) + Terminal Hydrogen correction.

-

Standard

value for a para-hexyl group is approximately 3.0 - 3.2 .

-

Calculated LogP (cLogP):

LogD vs. pH Profile

Sulfonamides are weak acids. The ionization of the sulfonamide nitrogen (-SO₂NH₂

-

pKa: The electron-donating alkyl group at the para position slightly destabilizes the anion compared to the unsubstituted parent, raising the pKa slightly above 10.1 (estimated 10.2 ).

-

Physiological pH (7.4): Since pH (7.4)

pKa (10.2), the compound remains >99.8% in its neutral form. -

Conclusion: At physiological pH, LogD

LogP

Visualizing the pH-LogD Relationship

The following diagram illustrates the stability of the lipophilicity across the physiological pH range.

Caption: LogD stability profile indicating that 4-Hexylbenzenesulfonamide retains high lipophilicity throughout the physiological pH range.

Experimental Determination Protocols

For researchers validating these values, two methodologies are standard. The RP-HPLC method is recommended for throughput and handling lipophilic compounds that may form emulsions in shake-flask methods.

Method A: RP-HPLC (OECD Guideline 117)

This method correlates the retention time (

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm.

-

Mobile Phase: Methanol:Water (75:25 v/v) is suitable for high LogP compounds to ensure reasonable elution times. Note: Isocratic elution is preferred.

-

Dead Time (

): Determine using Thiourea or Uracil (unretained). -

Standards: Inject a mix of Sulfanilamide (LogP -0.7), Benzenesulfonamide (0.9), Toluene (2.7), and Ethylbenzene (3.2).

-

Calculation:

-

Calculate Capacity Factor:

-

Plot

vs. -

Interpolate the LogP of 4-Hexylbenzenesulfonamide.

-

Method B: Shake-Flask (OECD Guideline 107)

Protocol:

-

Solvent System: n-Octanol and Phosphate Buffer (pH 7.4).

-

Equilibration: Pre-saturate both phases with each other for 24 hours.

-

Execution: Dissolve compound in octanol. Add buffer. Shake mechanically for 60 minutes.

-

Separation: Centrifuge at 3000g for 10 minutes to break emulsions.

-

Quantification: Measure concentration in the aqueous phase using UV-Vis spectrophotometry (

nm). Note: Due to high LogP, aqueous concentration will be very low; use high-sensitivity detection.

Experimental Workflow Diagram

Caption: Decision tree for selecting and executing the appropriate LogP determination protocol.

Biological & Pharmacokinetic Implications[3]

Carbonic Anhydrase Binding

The high lipophilicity (LogP ~4.0) is not accidental; it is a critical design feature for Carbonic Anhydrase (CA) inhibition.

-

Mechanism: The sulfonamide head group (

) coordinates to the Zinc ion ( -

Hydrophobic Interaction: The hexyl tail extends into the hydrophobic pocket of the enzyme active site. This "Tail Approach" increases affinity for specific isoforms (e.g., CA IX over CA II) and enhances potency compared to unsubstituted benzenesulfonamide.

ADME (Absorption, Distribution, Metabolism, Excretion)[3]

-

Permeability: With a LogP of 4.0, the compound is classified as Highly Permeable (BCS Class II or IV depending on solubility). It will passively diffuse across cell membranes rapidly.

-

Blood-Brain Barrier (BBB):

-

Optimal LogP for BBB penetration is typically 2.0 – 3.0.

-

A LogP of 4.0 suggests high brain entry but also a high risk of non-specific binding to plasma proteins (Albumin) and brain tissue lipids, potentially reducing the free fraction (

) available for efficacy.

-

-

Solubility: The compound is predicted to have poor aqueous solubility .[1] Formulation strategies (e.g., DMSO stocks, cyclodextrins) are required for biological assays.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values and fragmental constants).

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Link

-

PubChem. (2025).[2] Benzenesulfonamide Compound Summary. National Library of Medicine. Link

-

Bozdag, M., et al. (2014). "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry". Bioorganic & Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 4-Hexylbenzenesulfonamide

Abstract & Scope

This application note details the laboratory-scale synthesis of 4-hexylbenzenesulfonamide (CAS: 13333-97-6) . While alkylbenzenesulfonamides are classic structures, the 4-hexyl variant is of specific interest in medicinal chemistry as a lipophilic probe for Carbonic Anhydrase (CA) active sites (e.g., PDB Entry: 6SBL).

Unlike industrial surfactant synthesis (which targets the sulfonic acid salt), this protocol specifically targets the sulfonamide functionality via the sulfonyl chloride intermediate. The method prioritizes regioselectivity (para-isomer) and safe handling of chlorosulfonic acid.

Key Technical Parameters

| Parameter | Specification |

| Target Molecule | 4-Hexylbenzenesulfonamide |

| Starting Material | 1-Phenylhexane (Hexylbenzene) |

| Primary Reagent | Chlorosulfonic Acid ( |

| Key Intermediate | 4-Hexylbenzenesulfonyl Chloride |

| Expected Yield | 65–75% (Overall) |

| Est. Melting Point | 94–96 °C (Crystalline Solid) |

Retrosynthetic Logic & Mechanism

The synthesis follows a classical two-step Electrophilic Aromatic Substitution (

-

Chlorosulfonation: Direct reaction of hexylbenzene with excess chlorosulfonic acid. The hexyl group is an ortho, para-director. However, due to the steric bulk of the n-hexyl chain, the para isomer is overwhelmingly favored (>95%). Excess acid serves as both reagent and solvent, driving the equilibrium toward the sulfonyl chloride rather than the sulfonic acid.

-

Amination: Nucleophilic attack of ammonia on the sulfonyl chloride sulfur atom.

Reaction Scheme (Graphviz Visualization)

Caption: Two-step synthesis pathway. Steric hindrance of the hexyl tail directs substitution to the para-position.

Safety & Pre-Requisites

CRITICAL WARNING: Chlorosulfonic acid reacts violently with water, releasing clouds of HCl gas and sulfuric acid mist.

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

Gas Trapping: An acid gas trap (NaOH scrubber) is mandatory during Step 1.

-

PPE: Neoprene gloves (double-gloved), face shield, and chemical-resistant apron.

Experimental Protocol

Step 1: Chlorosulfonation

Goal: Convert Hexylbenzene to 4-Hexylbenzenesulfonyl chloride.

Reagents:

-

Hexylbenzene (1.0 eq, e.g., 16.2 g / 100 mmol)

-

Chlorosulfonic acid (5.0 eq, e.g., 58.3 g / 33 mL). Note: Excess is required to prevent diphenylsulfone formation.

-

Dichloromethane (DCM) (Optional co-solvent, but neat reaction is preferred for yield).

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a thermometer. Connect the outlet to an HCl gas trap.

-

Charging: Charge the flask with Chlorosulfonic acid (33 mL). Cool the flask in an ice-salt bath to 0°C.

-

Addition: Add Hexylbenzene (16.2 g) dropwise over 45–60 minutes.

-

Control Point: Internal temperature must remain < 5°C . Faster addition leads to decomposition and ortho-isomer formation.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours.

-

QC Check: Reaction is complete when HCl evolution ceases.

-

-

Quench (Hazardous): Prepare a large beaker with 200 g of crushed ice. Very slowly pour the reaction mixture onto the ice with vigorous stirring.

-

Observation: The sulfonyl chloride will separate as an oily layer or waxy solid.

-

-

Extraction: Extract the aqueous quench mixture with DCM (

mL). Wash the organic layer with cold water ( -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo (keep bath < 40°C).-

Result: Crude 4-hexylbenzenesulfonyl chloride (Yellowish oil/waxy solid). Proceed immediately to Step 2 to avoid hydrolysis.

-

Step 2: Amination

Goal: Convert the chloride to the sulfonamide.

Reagents:

-

Crude Sulfonyl Chloride (from Step 1)

-

Ammonium Hydroxide (

, 28-30% aq solution, excess) -

Acetone or THF (Solvent)

Procedure:

-

Solubilization: Dissolve the crude sulfonyl chloride in minimal Acetone or THF (approx. 50 mL).

-

Amination: Cool the solution to 10°C. Add Ammonium Hydroxide (50 mL) in one portion with vigorous stirring.

-

Reaction: Stir at RT for 1–2 hours.

-

Isolation: Evaporate the organic solvent (Acetone/THF) on a rotary evaporator. The product will precipitate from the remaining aqueous layer.

-

Filtration: Collect the solid by vacuum filtration. Wash with copious amounts of water to remove ammonium chloride.

Purification & Characterization

Purification

The crude solid may contain traces of disulfonated byproducts or diphenylsulfones.

-

Recrystallization: Dissolve crude solid in boiling Ethanol/Water (3:1) .

-

Allow to cool slowly to RT, then refrigerate at 4°C.

-

Filter the white, lustrous crystals and dry in a vacuum oven at 50°C.

Characterization Data (Expected)

| Technique | Expected Signal / Value | Interpretation |

| Appearance | White crystalline powder | High purity |

| Melting Point | 94–96 °C | Consistent with 4-alkylsulfonamide series |

| 1H NMR (DMSO-d6) | Terminal Methyl (Hexyl tail) | |

| Internal Methylene chain | ||

| Benzylic | ||

| AA'BB' aromatic system (para-subst) |

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Low Yield in Step 1 | Hydrolysis during quench | Pour reaction mixture onto ice slowly but do not let it sit in acidic water for hours. Extract immediately. |

| Oily Product (Step 2) | Residual solvent or impurities | Recrystallize from Ethanol/Water. If oil persists, scratch flask with glass rod to induce nucleation. |

| Ortho-isomer present | Reaction temp too high | Ensure Step 1 addition is strictly < 5°C. |

References

-

Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Alkylbenzenes. Journal of the American Chemical Society, 62(3), 511–514.

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181.

-

RCSB Protein Data Bank. (2019). Entry 6SBL: Human Carbonic Anhydrase II in Complex with 4-hexylbenzenesulfonamide.[3][4]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Notes and Protocols: 4-Hexylbenzenesulfonamide as a Chemical Intermediate

Executive Summary

4-Hexylbenzenesulfonamide (CAS: 1141-93-1) is a highly versatile chemical intermediate characterized by its dual functional nature: a highly polar, zinc-binding primary sulfonamide group and a lipophilic hexyl aliphatic tail[1]. In modern drug development, this molecule serves two critical, distinct roles. First, it acts as a potent tool compound in structural biology for mapping the hydrophobic pockets of Carbonic Anhydrase II (CA II), aiding in the rational design of anti-glaucoma and anti-tumor agents[2]. Second, it functions as a crucial lipophilic building block in medicinal chemistry, specifically in the semi-synthesis of next-generation lipoglycopeptide antibiotics designed to overcome Vancomycin-Resistant Enterococci (VRE)[3].

This guide provides detailed, causality-driven protocols for utilizing 4-hexylbenzenesulfonamide in both X-ray crystallography and complex organic semi-synthesis.

Physicochemical Properties & Quantitative Data Summary

Understanding the baseline properties of 4-hexylbenzenesulfonamide is critical for solvent selection and reaction optimization. The table below summarizes its key parameters and representative experimental outcomes when used as an intermediate.

| Parameter / Metric | Value / Description | Experimental Significance |

| Molecular Formula | C₁₂H₁₉NO₂S | Determines stoichiometric calculations. |

| Molecular Weight | 241.35 g/mol | Used for molarity calculations in assays. |

| Solubility | Soluble in DMSO, DMF, MeOH; Poor in H₂O | Dictates the use of polar aprotic solvents for stock solutions. |

| CA II Binding Affinity (K_i) | ~Low nanomolar range | High affinity ensures full active-site occupancy during co-crystallization[2]. |

| Crystallographic Resolution | 0.94 Å (PDB: 6SBL) | Exceptional resolution allows precise mapping of the hexyl tail in the hydrophobic pocket[2]. |

| Antibiotic Efficacy (MIC) | ≤ 1 µg/mL (against VRE strains) | Addition of the hexylbenzenesulfonamide moiety restores bactericidal activity[3]. |

Application I: Structural Biology & CA II Co-Crystallization

Mechanistic Overview & Causality

Human Carbonic Anhydrase II (CA II) is a zinc metalloenzyme. The primary sulfonamide group of 4-hexylbenzenesulfonamide acts as a transition state analog, coordinating directly with the active-site Zn²⁺ ion and displacing the catalytic water molecule[2]. The hexyl tail extends into the amphiphilic active site cleft. By co-crystallizing this intermediate with CA II, structural biologists can map the exact dimensions and plasticity of the hydrophobic pocket. This structural data is foundational for designing isoform-selective CA inhibitors that avoid off-target side effects.

Workflow Visualization

Fig 1: Workflow for generating high-resolution CA II - 4-Hexylbenzenesulfonamide co-crystals.

Protocol: Preparation of CA II Co-Crystals

Self-Validating System: This protocol incorporates Dynamic Light Scattering (DLS) to ensure protein monodispersity prior to crystallization, preventing the formation of amorphous precipitates.

Step 1: Protein Preparation

-

Express Human CA II in Escherichia coli BL21(DE3) cells and purify via affinity chromatography[2].

-

Concentrate the purified CA II to 10 mg/mL in a buffer containing 50 mM Tris-HCl (pH 7.8).

-

Validation: Analyze the sample via DLS. A polydispersity index (PDI) of < 0.15 confirms the protein is monodisperse and ready for crystallization.

Step 2: Ligand Solubilization and Complexation

-

Prepare a 50 mM stock solution of 4-hexylbenzenesulfonamide in 100% anhydrous DMSO. Causality: The lipophilic hexyl tail renders the compound insoluble in aqueous buffers; DMSO ensures complete dissolution without denaturing the enzyme at low final concentrations.

-

Add the ligand stock to the CA II solution to achieve a 10-fold molar excess (final DMSO concentration ≤ 2% v/v).

-

Incubate the mixture on ice for 2 hours to allow thermodynamic equilibration of the Zn²⁺-sulfonamide coordination.

Step 3: Hanging-Drop Vapor Diffusion

-

Prepare a reservoir solution containing 1.2 M Sodium Citrate, 0.1 M Tris-HCl (pH 8.0), and 5% PEG 4000.

-

On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

-

Invert the cover slip over the reservoir well and seal with vacuum grease.

-

Incubate at 20°C. Crystals typically appear within 3 to 7 days.

-

Harvesting: Cryoprotect the crystals by briefly transferring them to a solution containing the reservoir components supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen for X-ray diffraction[2].

Application II: Semi-Synthesis of Lipoglycopeptide Antibiotics

Mechanistic Overview & Causality

Vancomycin-Resistant Enterococci (VRE) evade traditional antibiotics by altering their cell wall precursors (from D-Ala-D-Ala to D-Ala-D-Lac), reducing vancomycin's binding affinity[4]. To overcome this, medicinal chemists use 4-hexylbenzenesulfonamide as an intermediate to attach a lipophilic anchor to the vancomycin scaffold[3]. The hexyl tail embeds into the bacterial lipid bilayer, drastically increasing the local concentration of the drug at the cell wall and restoring bactericidal activity. The attachment is typically achieved via a reductive amination pathway targeting the vancosamine sugar amine.

Reaction Pathway Visualization

Fig 2: Reductive amination pathway utilizing a 4-hexylbenzenesulfonamide derivative.

Protocol: Synthesis of N-Alkylated Vancomycin Derivatives

Self-Validating System: Reaction progress is continuously monitored via LC-MS to prevent over-alkylation (formation of tertiary amines) and to ensure the integrity of the sensitive glycopeptide core.

Step 1: Imine Formation

-

Dissolve 1.0 equivalent of Vancomycin hydrochloride (approx. 30 g) in a solvent mixture of N,N-Dimethylformamide (DMF) and Methanol (MeOH) (1:1 v/v) at room temperature[3].

-

Add 1.2 equivalents of the aldehyde-functionalized 4-hexylbenzenesulfonamide intermediate.

-

Adjust the pH to approximately 5.5 using N,N-Diisopropylethylamine (DIPEA). Causality: A slightly acidic pH is strictly required to protonate the carbonyl oxygen of the aldehyde, making it electrophilic enough for the vancosamine primary amine to attack, while keeping the amine sufficiently unprotonated to act as a nucleophile.

-

Stir the reaction mixture at 65°C for 2 hours to drive the formation of the Schiff base (imine).

Step 2: Selective Reduction

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add 2.0 equivalents of Sodium Cyanoborohydride (NaCNBH₃). Causality: NaCNBH₃ is chosen over stronger reducing agents (like NaBH₄) because it is highly chemoselective; at pH 5.5, it reduces the protonated imine (iminium ion) without reducing the numerous amide and ester bonds present in the vancomycin macrocycle[3].

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Validation: Aliquot 10 µL of the reaction mixture, quench with 0.1% Trifluoroacetic acid (TFA), and analyze via LC-MS. Confirm the disappearance of the vancomycin starting material and the presence of the desired product mass (e.g.,[M+H]⁺ peak corresponding to the specific derivative mass)[3].

Step 3: Purification

-

Quench the reaction by adding dropwise 0.1 M HCl until gas evolution ceases.

-

Precipitate the crude product by adding the mixture dropwise into a large volume of cold diethyl ether.

-

Purify the crude solid via Preparative Reverse-Phase HPLC (C18 column) using a gradient of Water/Acetonitrile containing 0.1% TFA. Lyophilize the pure fractions to yield the final semi-synthetic lipoglycopeptide powder.

References

-

chemsrc.com. "1141-93-1 4-hexylbenzenesulfonamide." Accessed March 8, 2026. URL: [Link]

- Google Patents. "GB2465863A - Semi-synthetic heptapeptidic glycopeptides for the treatment of bacterial infections." Accessed March 8, 2026.

-

RCSB Protein Data Bank. "6SBL: Human Carbonic Anhydrase II in complex with 4-hexylbenzenesulfonamide." Deposited July 21, 2019. Released August 26, 2020. URL: [Link]

Sources

- 1. 1141-93-1_4-hexylbenzenesulfonamideCAS号:1141-93-1_4-hexylbenzenesulfonamide【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. rcsb.org [rcsb.org]

- 3. GB2465863A - Semi-synthetic heptapeptidic glycopeptides for the treatment of bacterial infections - Google Patents [patents.google.com]

- 4. US6242443B1 - 1,2,4-benzothiadiazine derivatives, their preparation and use - Google Patents [patents.google.com]

Thin-layer chromatography (TLC) conditions for 4-Hexylbenzenesulfonamide

An in-depth technical guide for optimizing Thin-Layer Chromatography (TLC) conditions for 4-Hexylbenzenesulfonamide, designed for researchers and drug development professionals.

Chemical Context and Chromatographic Causality

4-Hexylbenzenesulfonamide (CAS: 1141-93-1) is a critical pharmacophore and intermediate in the development of potent Carbonic Anhydrase (CA) inhibitors, specifically targeting human tumor-associated isoforms like CA IX and XII .

To develop a robust chromatographic method, one must first analyze the molecule's structural duality:

-

The Lipophilic Tail: The six-carbon aliphatic hexyl chain provides significant hydrophobic bulk. This lipophilicity increases the molecule's overall retention factor (

) on normal-phase silica compared to unsubstituted benzenesulfonamide. -

The Polar Headgroup: The primary sulfonamide moiety (

) acts as both a strong hydrogen bond donor and acceptor.

The Causality of Separation: On normal-phase Silica Gel 60, the stationary phase is dominated by polar silanol (

Quantitative Mobile Phase Optimization